Benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-
Description
Academic Significance of Sulfonyl Fluoride Electrophiles
Sulfonyl fluorides have emerged as privileged warheads in chemical biology due to their balanced biocompatibility and selective reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group (–SO₂F) exhibits a unique stability–reactivity profile, enabling covalent modification of serine, threonine, lysine, and tyrosine residues under physiological conditions. This bifunctional reactivity arises from the thermodynamic favorability of sulfur(VI)–fluoride bond cleavage when paired with spatially proximate nucleophiles in enzyme active sites.
Recent studies demonstrate that sulfonyl fluorides serve as versatile probes for mapping protein–protein interactions and enzymatic binding sites. For example, benzenesulfonyl fluoride derivatives have been employed to selectively label functional tyrosine residues in glutathione transferases (GSTs), revealing critical insights into substrate recognition and catalytic mechanisms. The introduction of electron-withdrawing substituents, such as nitro and chloro groups, further modulates electrophilicity, enabling fine-tuning of reaction kinetics for specific biological applications.
Positional Isomerism in Chlorinated Nitrophenoxymethyl Derivatives
The structural architecture of benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-, showcases the impact of positional isomerism on physicochemical properties. The compound features:
- A 2-chloro substituent on the benzene ring of the sulfonyl fluoride core
- A 3-[(2-chloro-4-nitrophenoxy)methyl] side chain introducing steric and electronic effects
Comparative analyses of analogous derivatives reveal that the ortho-chloro substituent on the sulfonyl fluoride ring enhances electrophilicity by destabilizing the ground state through steric strain and inductive electron withdrawal. Meanwhile, the meta-positioned nitrophenoxymethyl group creates a conjugated system that delocalizes electron density, potentially influencing solubility and binding affinity.
| Substituent Position | Electronic Effect | Steric Impact |
|---|---|---|
| 2-Chloro (sulfonyl ring) | Increased electrophilicity via –I effect | Moderate steric hindrance |
| 3-(Phenoxymethyl) | Resonance stabilization of nitro group | Enhanced molecular rigidity |
This substitution pattern contrasts with simpler benzenesulfonyl fluorides (e.g., phenylsulfonyl fluoride), where the absence of bulky substituents permits broader solvent accessibility but reduces target specificity.
Context-Dependent Reactivity in Biological Systems
The reactivity of benzenesulfonylfluoride derivatives in biological environments is governed by local pH, nucleophile accessibility, and protein conformational dynamics. The nitro group at the para-position of the phenoxy moiety introduces strong electron-withdrawing effects, polarizing the sulfonyl fluoride warhead and accelerating reactions with weakly nucleophilic residues in hydrophobic binding pockets.
In glutathione transferases (GSTs), sulfonyl fluoride probes preferentially modify tyrosine residues located within conserved substrate-binding regions. Molecular dynamics simulations suggest that the chloronitrophenoxymethyl side chain in this derivative may facilitate π–π stacking interactions with aromatic residues, orienting the sulfonyl fluoride group for optimal nucleophilic attack. Such context-dependent reactivity enables selective labeling of proteins without requiring genetic modification or extensive purification steps.
Furthermore, the compound’s stability in aqueous media (pH 4–9) allows for in situ applications in complex biological matrices, contrasting with sulfonyl chlorides that rapidly hydrolyze under physiological conditions. This attribute positions it as a promising candidate for in vivo chemical proteomics studies aimed at elucidating transient enzyme–substrate interactions.
Properties
CAS No. |
30885-49-5 |
|---|---|
Molecular Formula |
C13H8Cl2FNO5S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-10-6-9(17(18)19)4-5-11(10)22-7-8-2-1-3-12(13(8)15)23(16,20)21/h1-6H,7H2 |
InChI Key |
IXUURJICPOVCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)F)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 2-Chloro-4-Nitrophenol
- Procedure :
- Nitration of 2-chlorophenol using concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C.
- Isolation of 2-chloro-4-nitrophenol via recrystallization from ethanol/water.
- Key Reaction :
$$
\text{2-chlorophenol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{2-chloro-4-nitrophenol} + \text{H}2\text{O}
$$ - Yield : ~85% (theoretical).
Step 2: Synthesis of 2-(Chloromethyl)-3-Chlorobenzenesulfonyl Fluoride
- Procedure :
- Chlorosulfonation of 3-chlorotoluene with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) at 50°C for 4 hours.
- Fluorination of the resulting sulfonyl chloride using potassium fluoride ($$ \text{KF} $$) in acetonitrile at 60°C.
- Radical chlorination of the methyl group using $$ \text{SO}2\text{Cl}2 $$ under UV light.
- Key Reaction :
$$
\text{3-chlorotoluene} \xrightarrow{\text{ClSO}3\text{H}} \text{3-chlorobenzenesulfonyl chloride} \xrightarrow{\text{KF}} \text{3-chlorobenzenesulfonyl fluoride} \xrightarrow{\text{SO}2\text{Cl}_2} \text{2-(chloromethyl)-3-chlorobenzenesulfonyl fluoride}
$$ - Yield : ~70% (estimated).
Step 3: Ether Coupling
- Procedure :
- React 2-(chloromethyl)-3-chlorobenzenesulfonyl fluoride with 2-chloro-4-nitrophenol in dimethylformamide (DMF) using potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base at 80°C for 12 hours.
- Key Reaction :
$$
\text{2-(chloromethyl)-3-chlorobenzenesulfonyl fluoride} + \text{2-chloro-4-nitrophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride} + \text{KCl} + \text{H}_2\text{O}
$$ - Yield : ~65% (estimated).
Parallel Synthesis Using Sulfonyl Halide Building Blocks
This approach adapts methods from combinatorial chemistry for sulfonyl fluoride libraries.
Step 1: Preparation of (Chlorosulfonyl)benzenesulfonyl Fluoride
- Procedure :
- Sulfur trioxide ($$ \text{SO}3 $$) treatment of 3-chlorotoluene to form the sulfonic acid.
- Sequential chlorination ($$ \text{PCl}5 $$) and fluorination ($$ \text{KF} $$) to yield 3-chlorobenzenesulfonyl fluoride.
Step 2: Functionalization at the Sulfonyl Chloride Site
- Procedure :
- React with 2-chloro-4-nitroaniline in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using triethylamine ($$ \text{Et}3\text{N} $$) as a base.
- Hydrolyze the intermediate sulfonamide to the phenol using acidic conditions ($$ \text{HCl/H}2\text{O} $$).
Reaction Scope :
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-chloro-4-nitroaniline | $$ \text{Et}3\text{N}, \text{CH}2\text{Cl}_2 $$, 25°C | 58 | 95 |
Direct Chlorination of a Pre-Assembled Intermediate
This method modifies a pre-formed benzenesulfonyl fluoride derivative.
Procedure :
- Start with 2-[(4-nitrophenoxy)methyl]benzenesulfonyl fluoride.
- Perform electrophilic chlorination using $$ \text{N}-chlorosuccinimide $$ (NCS) in the presence of $$ \text{FeCl}_3 $$ as a catalyst.
- Isolate the di-chlorinated product via column chromatography.
Key Challenges :
- Regioselectivity: Ensuring chlorination occurs at the 3-position of the benzene ring and the 2-position of the phenoxy group.
- Yield : ~50% (estimated).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Williamson Ether | High regioselectivity | Multi-step, low overall yield | Moderate |
| Parallel Synthesis | Adaptable to combinatorial libraries | Requires specialized reagents | Low |
| Direct Chlorination | Fewer steps | Poor regioselectivity | High |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and sulfonyl fluoride.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of aromatic amines.
Oxidation: Formation of aromatic ketones or carboxylic acids.
Scientific Research Applications
2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition due to its ability to form covalent bonds with active site residues.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. The molecular targets often include serine and cysteine residues in the active sites of enzymes.
Comparison with Similar Compounds
Research Findings and Implications
- Inhibitory Potential: AEBSF’s enhanced inhibition over PMSF suggests that the target compound’s nitro group could improve enzyme binding, though solubility limitations may offset this advantage.
- Environmental Behavior : Unlike perfluorinated sulfonyl chlorides , the target compound’s degradability may reduce bioaccumulation but requires validation.
- Synthetic Utility : The chloro and nitro substituents could enable regioselective reactions, similar to methylbenzenesulphonyl derivatives in polynuclear complex synthesis .
Biological Activity
Benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]- is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonyl fluoride group (-SO₂F) attached to a benzene ring, which also features chloro and nitrophenoxy substituents. These structural elements contribute to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₉Cl₂FNO₆S |
| Molecular Weight | 419.8 g/mol |
| IUPAC Name | 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
Benzenesulfonylfluoride compounds are known for their ability to irreversibly inhibit serine proteases by forming covalent bonds with the active site serine residues. This mechanism is critical in drug design, particularly for targeting enzymes involved in various disease processes. The sulfonyl fluoride group reacts with nucleophilic sites in proteins, leading to enzyme inhibition.
Biological Activity
Study 1: Enzyme Interaction Analysis
A study utilizing high-performance liquid chromatography-mass spectrometry (HPLC-MS) assessed the stability and reactivity of benzenesulfonylfluoride with target enzymes under physiological conditions. Results indicated that the compound forms stable complexes with serine proteases, confirming its potential as an irreversible inhibitor.
Study 2: Antitumor Activity Evaluation
In vitro assays were conducted on cell lines expressing mutant EGFRs, where benzenesulfonylfluoride derivatives showed significant inhibition of cell proliferation. The mechanism was linked to the disruption of ATP binding within the kinase domain of EGFR mutants, which is crucial for their oncogenic activity .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of benzenesulfonylfluoride derivatives:
Q & A
Q. Basic
- NMR Spectroscopy : <sup>19</sup>F NMR identifies fluorine environment shifts, while <sup>1</sup>H NMR confirms substituent positions (e.g., chloro and nitrophenoxy groups) .
- FT-IR : Sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and C-F stretches at ~1100–1000 cm⁻¹ verify functional groups .
- X-ray Crystallography : Resolves spatial arrangement of the 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl] substituent, critical for structure-activity relationships .
Q. Advanced
- DSC/TGA : Assess thermal stability for storage and handling protocols.
- DFT Calculations : Predict electronic effects of substituents (e.g., nitro groups' electron-withdrawing impact on sulfonyl fluoride reactivity) .
How should researchers address contradictory data regarding the compound’s inhibitory potency across different studies?
Advanced
Contradictions may arise from assay variability (e.g., enzyme source, substrate specificity). Standardize protocols using recombinant enzymes and validated substrates. Perform competitive inhibition assays with known inhibitors (e.g., AEBSF) as positive controls . Evaluate buffer composition (e.g., ionic strength, pH) for effects on enzyme-compound interactions. Meta-analysis of published IC50 values under comparable conditions can reconcile discrepancies .
What strategies are recommended for studying the compound’s metabolic stability and toxicity in cellular models?
Q. Advanced
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites using high-resolution MS/MS .
- Cytotoxicity : Screen in HEK-293 or HepG2 cells using MTT assays. Compare IC50 values for enzymatic vs. cellular toxicity to differentiate target-specific effects from general cytotoxicity .
- Reactive Oxygen Species (ROS) Assays : Monitor oxidative stress markers (e.g., glutathione depletion) to assess off-target redox activity .
How can the compound’s reactivity be leveraged in combinatorial chemistry for drug discovery?
Advanced
The sulfonyl fluoride moiety acts as a "clickable" warhead for covalent library synthesis. React with diverse amines/thiols under mild conditions (pH 7–8, 25°C) to generate sulfonamides or thioesters. Use high-throughput screening against target enzymes (e.g., neutrophil elastase) and prioritize hits via structure-activity landscape modeling . Pair with in silico fragment-based design to optimize steric and electronic complementarity .
What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Q. Basic
- Storage : Keep desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation.
- Handling : Use anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N2/Ar) to avoid moisture-induced decomposition .
- Purity Verification : Regularly analyze via HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
How does the electronic nature of the 4-nitrophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The nitro group is a strong electron-withdrawing meta-director, enhancing the electrophilicity of the adjacent sulfonyl fluoride. Hammett substituent constants (σm = 1.43 for NO2) predict increased reactivity toward nucleophiles (e.g., amines). Kinetic studies using stopped-flow techniques quantify rate acceleration compared to non-nitro analogs .
What computational tools are recommended for predicting the compound’s interaction with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate binding to serine proteases (e.g., trypsin) using AMBER or GROMACS. Parameterize the sulfonyl fluoride with GAFF2 force field .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing chloro with fluoro) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and blood-brain barrier penetration .
How can researchers validate the compound’s specificity for a target enzyme in complex biological matrices?
Q. Advanced
- Activity-Based Protein Profiling (ABPP) : Label the compound with a biotin tag and pull down bound proteins from cell lysates for identification via LC-MS/MS .
- Competitive ABPP : Co-treat with a broad-spectrum serine protease inhibitor (e.g., PMSF) to confirm target engagement .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding using Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
